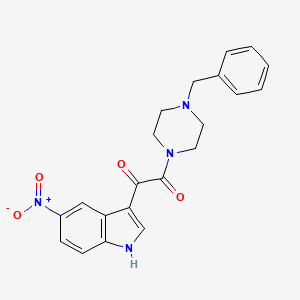
1-(4-benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione
Übersicht
Beschreibung
The compound "1-(4-benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione" is a derivative of 1H-indol-3-yl and arylpiperazine, which are structural motifs commonly found in pharmacologically active molecules. The presence of a 5-nitro group on the indole ring and a benzyl group on the piperazine ring suggests potential for varied biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related derivatives that have been synthesized and evaluated for their biological activities, such as anticancer properties and receptor affinity .
Synthesis Analysis
The synthesis of related compounds involves the acylation of diarylmethylpiperazine with an indol-3-yl-2-oxoacetyl chloride to yield various 1-(4-diarylmethylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives . The synthesis process is typically confirmed by spectroscopic methods such as 1H NMR, IR, mass spectra, and elemental analysis. These methods ensure the correct structure and purity of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of an indole and a piperazine moiety, which are connected by an ethane-1,2-dione linker. The structural confirmation is achieved through various spectroscopic techniques, as mentioned earlier. Docking studies, as performed in the synthesis of benzo[b]thiophen-2-yl derivatives, can reveal important electrostatic interactions and provide insights into the compound's affinity for biological targets such as the 5-HT1A serotonin receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives typically include acylation and subsequent purification steps. The reactivity of the compounds can be influenced by the substituents on the indole and piperazine rings, which can affect the overall yield and the selectivity of the reactions. The papers do not provide detailed reaction mechanisms, but the synthesis steps suggest standard organic reactions used in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, these properties are crucial for the pharmacokinetic profile of the compounds and are typically assessed during the drug development process. The papers focus more on the biological evaluation of the synthesized compounds, such as their anticancer activity and receptor affinity .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the primary applications of derivatives of this compound is in the field of anticancer research. The synthesis of new derivatives has been guided by their potential anticancer activities. For instance, a study by Jiang, Xu, and Wu (2016) reported the synthesis of several derivatives evaluated for their antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109, demonstrating moderate to potent activities (Jun Jiang, Feng Xu, Han-gui Wu, 2016).
Antiviral Activity
Another significant area of application is in antiviral research, particularly targeting HIV-1. Research has focused on optimizing the compound's structure to enhance its inhibitory action against HIV-1 attachment, leading to the development of derivatives with improved pharmaceutical properties and antiviral activities. For example, a study highlighted the evolution from indole to azaindoles, culminating in the discovery of a drug candidate showing promising antiviral activity (Tao Wang et al., 2009).
Antibacterial Activity
Derivatives of this compound have also been synthesized and tested for their antibacterial properties. A study conducted by Merugu, Ramesh, and Sreenivasulu (2010) explored the synthesis of benzyl piperazine with pyrimidine and isoindolinedione derivatives, showcasing their antibacterial activities. This research indicates the compound's potential utility in developing new antibacterial agents (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-20(18-13-22-19-7-6-16(25(28)29)12-17(18)19)21(27)24-10-8-23(9-11-24)14-15-4-2-1-3-5-15/h1-7,12-13,22H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEXVPNBOCPABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=C3C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601141851 | |
| Record name | 1-(5-Nitro-1H-indol-3-yl)-2-[4-(phenylmethyl)-1-piperazinyl]-1,2-ethanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601141851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione | |
CAS RN |
334973-49-8 | |
| Record name | 1-(5-Nitro-1H-indol-3-yl)-2-[4-(phenylmethyl)-1-piperazinyl]-1,2-ethanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334973-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Nitro-1H-indol-3-yl)-2-[4-(phenylmethyl)-1-piperazinyl]-1,2-ethanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601141851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



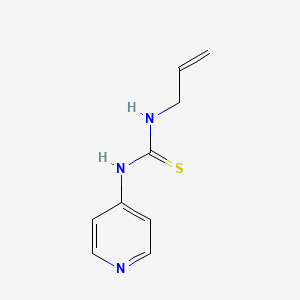

![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3035500.png)
![(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine](/img/structure/B3035502.png)
![(E)-1-[5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine](/img/structure/B3035503.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B3035504.png)
![{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035505.png)
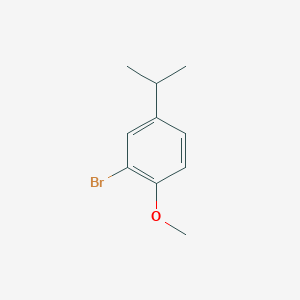
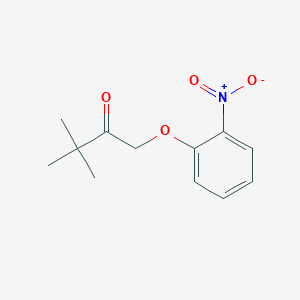
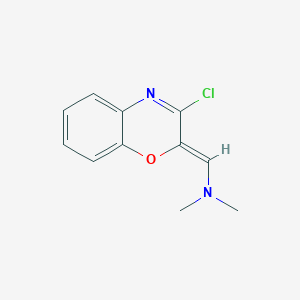
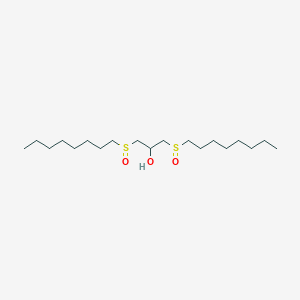

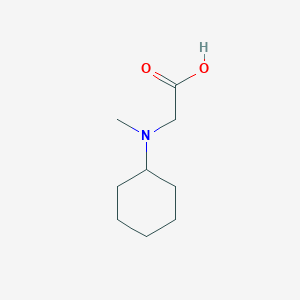
![3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3035517.png)